
3(N,N-Dimethylmyristylammonio)propanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(N,N-Dimethylmyristylammonio)propanesulfonate is a zwitterionic surfactant, commonly used in various electrostatic ion chromatography techniques . It is known for its ability to dissolve membrane proteins without denaturing them . This compound is also referred to as 3(N,N-Dimethyltetradecylammonio)propanesulfonate, Myristyldimethylammonio)propanesulfonate, and Myristyl sulfobetaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(N,N-Dimethylmyristylammonio)propanesulfonate typically involves the reaction of myristyl chloride with dimethylamine, followed by the addition of 1,3-propanesultone . The reaction conditions usually require a solvent such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3(N,N-Dimethylmyristylammonio)propanesulfonate undergoes various chemical reactions, including substitution and addition reactions . It is stable under a wide range of conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as various organic solvents . The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. it generally forms stable zwitterionic compounds .
Scientific Research Applications
3(N,N-Dimethylmyristylammonio)propanesulfonate has a wide range of scientific research applications :
Chemistry: Used as a surfactant in various chromatography techniques.
Biology: Employed in the solubilization of membrane proteins without denaturing them.
Medicine: Utilized in the formulation of drug delivery systems due to its biocompatibility.
Industry: Applied in the development of adsorbents for the elimination of water-soluble organic dyes.
Mechanism of Action
The mechanism of action of 3(N,N-Dimethylmyristylammonio)propanesulfonate involves its ability to form micelles in aqueous solutions . These micelles can encapsulate hydrophobic molecules, allowing for the solubilization of membrane proteins and other hydrophobic compounds . The compound interacts with the hydrophobic regions of proteins, preventing their aggregation and maintaining their functional state .
Comparison with Similar Compounds
Similar Compounds
- 3(N,N-Dimethyltetradecylammonio)propanesulfonate
- Myristyldimethylammonio)propanesulfonate
- Myristyl sulfobetaine
- N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Uniqueness
3(N,N-Dimethylmyristylammonio)propanesulfonate is unique due to its high solubility in water and its ability to dissolve membrane proteins without denaturing them . This makes it particularly valuable in biochemical and pharmaceutical applications where maintaining protein functionality is crucial .
Properties
Molecular Formula |
C19H42NO3S+ |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
dimethyl-(3-sulfopropyl)-tetradecylazanium |
InChI |
InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3/p+1 |
InChI Key |
BHATUINFZWUDIX-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)
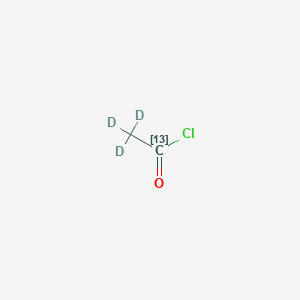


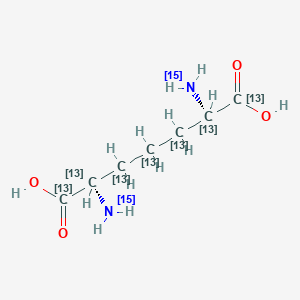
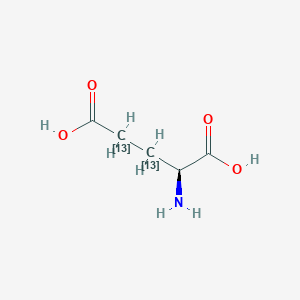
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
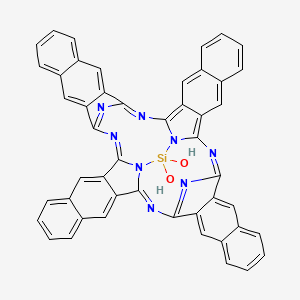

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)
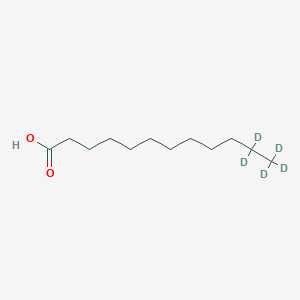
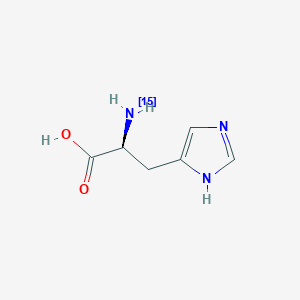

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
